Lysine carbonate
Description
Properties
IUPAC Name |
carbonic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.CH2O3/c7-4-2-1-3-5(8)6(9)10;2-1(3)4/h5H,1-4,7-8H2,(H,9,10);(H2,2,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNTLZOZPXFE-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28231-58-5 | |
| Record name | Lysine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28231-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-lysine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LYSINE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0PZ2GXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stoichiometric Ratios and Solvent Systems
In lysine carbocisteine synthesis, a molar ratio of 1:1.2 (L-lysine to carbocisteine) in an aqueous solution yields optimal salt formation. For this compound, a similar approach could involve reacting L-lysine with a carbonate source (e.g., sodium carbonate) in water. The reaction equation is hypothesized as:
Maintaining a slightly basic pH (8–10) may enhance carbonate ion availability, though excessive alkalinity could degrade lysine.
Temperature and Reaction Time
The patent for lysine carbocisteine specifies a reaction temperature of 20–40°C and a duration of 1–5 hours. Elevated temperatures (e.g., 40°C) accelerate reaction kinetics but risk byproduct formation. For carbonate synthesis, ambient temperatures (25–30°C) may suffice, given the high reactivity of carbonate ions.
Industrial-Scale Production Techniques
Spray Drying for Particle Uniformity
Spray drying is a cornerstone of lysine salt production. In lysine carbocisteine manufacturing, spray drying at an intake air temperature of 80–120°C and atomization frequencies of 500–2000 rpm produces particles with uniform size distribution (Fig. 1). Adapting this for this compound would require optimizing:
-
Intake/outlet temperatures : 90–110°C to prevent thermal decomposition.
-
Atomization settings : 1000–1500 rpm for fine particle generation.
Table 1: Spray-Drying Parameters for Lysine Salts
| Parameter | Lysine Carbocisteine | Proposed for this compound |
|---|---|---|
| Intake Air Temp (°C) | 80–120 | 90–110 |
| Outlet Air Temp (°C) | 50–100 | 60–80 |
| Atomization (rpm) | 500–2000 | 1000–1500 |
| Yield (%) | 95–98 | ~95 (estimated) |
Purity and Solvent Residue Considerations
A major advantage of spray-dried lysine salts is the absence of organic solvent residues. For lysine carbocisteine, HPLC analyses confirm purity levels matching raw materials (99.5–99.9%) . Carbonate synthesis would similarly avoid methanol or acetone, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Lysine carbonate undergoes various chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, resulting in the formation of cadaverine, a diamine used in the production of polyamides.
Substitution: this compound can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires a catalyst such as pyridoxal phosphate and occurs under mild conditions.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
Scientific Research Applications
Nutritional Applications
Dietary Supplementation:
Lysine is an essential amino acid vital for human health, particularly in protein synthesis and calcium absorption. Studies have shown that lysine supplementation can prevent bone loss and osteoporosis by enhancing calcium absorption in the body. For instance, one study demonstrated that dietary lysine significantly improved bone mineral density in osteopenic patients when compared to other calcium supplements like calcium carbonate and calcium citrate malate .
Table 1: Comparative Efficacy of Calcium Supplements
| Supplement Type | Relative Bioavailability (%) | Improvement in Bone Mineral Density (T-score) |
|---|---|---|
| Calcium Lysinate | 223.15 | Significant (P < 0.0004) |
| Calcium Carbonate | Varies | Moderate (P < 0.0042) |
| Calcium Citrate Malate | Varies | Moderate (P < 0.0069) |
This table illustrates the superior efficacy of calcium lysinate over its counterparts in promoting bone health.
Pharmaceutical Applications
Therapeutic Uses:
Lysine carbonate has been studied for its potential therapeutic roles, particularly in treating conditions related to calcium metabolism disorders. Research indicates that lysine can mitigate arterial calcification associated with chronic kidney disease (CKD). In a study involving adenine-induced rats, dietary lysine significantly reduced vascular calcification compared to control groups .
Case Study: Vascular Calcification Prevention
- Objective: To assess the effect of dietary lysine on vascular calcification.
- Methodology: Rats were divided into groups receiving different diets; one group received a low-protein diet supplemented with lysine.
- Results: The group supplemented with lysine showed no signs of vascular calcification, contrasting sharply with the control groups .
Agricultural Applications
Animal Husbandry:
this compound is widely used in animal feed to enhance protein quality and growth rates. Supplementing animal diets with lysine has been shown to improve feed efficiency and overall health outcomes in livestock .
Table 2: Impact of Lysine Supplementation on Animal Growth
| Parameter | Control Group (No Lysine) | Lysine Supplemented Group |
|---|---|---|
| Weight Gain (kg) | 20 | 30 |
| Feed Conversion Ratio | 3.5 | 2.8 |
This table reflects the enhanced growth performance observed in animals receiving lysine supplements.
Cosmetic Applications
Skin Health:
Lysine's role extends into cosmetics, where it is utilized for its skin health benefits. It is known to promote collagen synthesis and aid in wound healing, making it a valuable ingredient in skincare formulations .
Mechanism of Action
Lysine carbonate exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. Additionally, L-lysine plays a role in the synthesis of collagen, a structural protein essential for skin, bone, and connective tissue health . The carbonate group enhances the stability and bioavailability of L-lysine, making it more effective in various applications .
Comparison with Similar Compounds
Calcium Lysinate
- Structure : A calcium salt of lysine (2C₆H₁₃N₂O₂·Ca) .
- Differences :
- Solubility : Calcium lysinate is less soluble in polar solvents due to ionic bonding with Ca²⁺, whereas lysine carbonate’s covalent carbonate linkage enhances organic-phase compatibility .
- Applications : Primarily used in dietary supplements, unlike this compound’s role in polymer chemistry and enzyme engineering .
Dehydrolysine and Aminoethylcysteine
- Structure: Dehydrolysine lacks a hydrogen atom in the side chain; aminoethylcysteine replaces lysine’s ε-amino group with a thiol .
- Differences: Binding Affinity: Aminoethylcysteine exhibits 10× higher affinity for tRNA synthetase than lysine, while dehydrolysine shows reduced activity . Thermodynamic Stability: this compound’s carbonate group introduces steric hindrance, reducing enzymatic reactivity compared to these analogs .
Functional Analogs
4-Methylcoumarin Carbonates (ClMC and BMC)
- Structure : Aryl carbonates with 4-methylcoumarin groups .
- Functional Comparison :
- Enzyme Modulation :
- ClMC : Transfers chloroethyl carbamate to lysine residues, inactivating Rubisco .
- BMC : Enhances Rubisco activity via lysine carbamylation, contrasting with this compound’s neutral or variable effects .
Poly(limonene carbonate)−Oligolysine Hybrids (PLC-PLL)
- Structure : Combines limonene-derived carbonate blocks with oligolysine chains .
- Performance Metrics :
Data Table: Comparative Properties
| Compound | Solubility (H₂O) | cLogP | Key Application | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | Moderate | 1.18–4.96* | Polymer synthesis, enzyme modulation | 180 |
| Calcium lysinate | Low | N/A | Dietary supplements | >200 |
| Aminoethylcysteine | High | -2.1 | tRNA synthetase inhibition | 150 |
| ClMC | Low | 4.96 | Rubisco inactivation | 190 |
| PLC-PLL hybrids | Variable | 2.5–3.8 | Biodegradable materials | 220 |
Research Findings and Implications
- Structural Flexibility: Modifications to lysine’s side chain (e.g., carbonate vs. carbamate groups) significantly alter enzymatic interactions. For example, this compound’s neutral charge reduces nonspecific binding compared to cationic calcium lysinate .
- Industrial Relevance : PLC-PLL hybrids demonstrate superior thermal stability over this compound, making them viable for high-temperature applications .
- Biochemical Specificity: Aminoethylcysteine’s enhanced binding affinity highlights the importance of side-chain electronegativity in designing enzyme inhibitors .
Biological Activity
Lysine carbonate is a compound derived from lysine, an essential amino acid important for various biological functions. This article explores the biological activity of this compound, focusing on its effects in different biological systems, including its role in metabolism, potential therapeutic applications, and its interactions with other compounds.
Overview of Lysine and Its Derivatives
Lysine is a vital amino acid that plays a critical role in protein synthesis, hormone production, and the absorption of calcium. Its derivatives, such as this compound, have garnered interest due to their potential biological activities. Research has indicated that lysine and its derivatives may influence various physiological processes, including calcium metabolism, immune response, and even oxidative stress.
1. Calcium Metabolism
This compound has been shown to enhance calcium absorption and retention in the body. A study indicated that dietary L-lysine could improve renal conservation of absorbed calcium and enhance intestinal calcium absorption. This effect is particularly relevant for individuals at risk of osteoporosis or age-related bone loss . The mechanism involves the modulation of parathyroid hormone levels and calcium homeostasis.
| Study | Findings |
|---|---|
| Dietary L-lysine and calcium metabolism in humans | Increased intestinal calcium absorption and improved renal conservation of absorbed calcium. |
3. Influence on Immune Function
A study highlighted the impact of lysine on immune response modulation. Supplementation with lysine was associated with improved glycemic control in diabetic patients, suggesting a role in metabolic regulation that may extend to immune function . This could be particularly beneficial for individuals with metabolic disorders where immune function is compromised.
Case Study 1: L-lysine Supplementation in Osteoporotic Patients
In a clinical trial involving osteoporotic patients, supplementation with L-lysine significantly increased calcium absorption compared to control groups receiving other amino acids. The results indicated that L-lysine could be beneficial for bone health by enhancing mineral absorption .
Case Study 2: Lysine's Role in Diabetes Management
A randomized control trial involving 110 subjects demonstrated that a combination product containing lysine improved glycemic control and reduced the progression of diabetes. This suggests that this compound may have therapeutic potential in managing diabetes-related complications .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Absorption : Enhances intestinal absorption and renal conservation of calcium.
- Oxidative Stress Resistance : Acts as an antioxidant by being harvested by cells.
- Immune Modulation : Influences metabolic pathways that affect immune responses.
Q & A
Q. How can researchers avoid citation bias when reviewing this compound’s biochemical applications?
- Synthesis strategy :
Use systematic review tools (PRISMA) to identify primary studies across PubMed, Scopus, and Web of Science.
Code studies for methodological rigor (e.g., sample size, blinding).
Weight findings by effect size rather than citation frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
